Product packaging for Globotriaosylceramide (porcine RBC)(Cat. No.:)

Globotriaosylceramide (porcine RBC)

Cat. No.: B10786792
M. Wt: 1136.5 g/mol
InChI Key: MRVRZXMLIKCXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globotriaosylceramide (porcine RBC) is a useful research compound. Its molecular formula is C60H113NO18 and its molecular weight is 1136.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Globotriaosylceramide (porcine RBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Globotriaosylceramide (porcine RBC) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H113NO18 B10786792 Globotriaosylceramide (porcine RBC)

Properties

Molecular Formula

C60H113NO18

Molecular Weight

1136.5 g/mol

IUPAC Name

N-[1-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-58-54(72)51(69)56(46(40-63)76-58)79-60-55(73)52(70)57(47(41-64)77-60)78-59-53(71)50(68)49(67)45(39-62)75-59/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)

InChI Key

MRVRZXMLIKCXOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Contextualizing Globotriaosylceramide Within Glycosphingolipid Research

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, consisting of a ceramide lipid anchor and a carbohydrate chain. These molecules are not merely structural elements but are actively involved in cell signaling, cell-to-cell recognition, and as receptors for various toxins and pathogens.

Globotriaosylceramide is a specific type of GSL belonging to the globo-series. Its structure features a ceramide molecule linked to a trisaccharide chain composed of α-D-galactose-(1→4)-β-D-galactose-(1→4)-β-D-glucose. The composition of the fatty acid and sphingoid base in the ceramide portion can vary, leading to different isoforms of Gb3.

Significance of Porcine Erythrocyte Derived Globotriaosylceramide in Biomedical Investigations

The choice of porcine red blood cells as a source for Globotriaosylceramide is not arbitrary. Porcine tissues and organs share significant physiological and anatomical similarities with those of humans, making them relevant models in biomedical research. Porcine RBCs are a rich and accessible source of Gb3, which exhibits a fatty acid composition that is particularly useful for studying its interactions with various proteins and pathogens.

One of the most critical applications of porcine RBC-derived Gb3 is in the study of Fabry disease . This X-linked lysosomal storage disorder is caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 in various cells and tissues. Porcine Gb3 is used as a standard in assays to monitor the progression of the disease and the efficacy of enzyme replacement therapies. nih.gov

Furthermore, Globotriaosylceramide is a well-established receptor for Shiga toxins (Stx) and Shiga-like toxins produced by certain strains of Escherichia coli. nih.govnih.gov These toxins are responsible for severe gastrointestinal illnesses, including hemorrhagic colitis and the potentially fatal hemolytic-uremic syndrome (HUS). Research utilizing porcine Gb3 has been instrumental in elucidating the binding mechanisms of these toxins to host cells, a crucial step in developing therapeutic interventions. nih.govnih.govresearchgate.net

Interestingly, Gb3 has also been identified as a natural resistance factor against HIV-1 infection . Studies have shown that Gb3 can interact with the HIV-1 envelope glycoprotein (B1211001) gp120, potentially interfering with the virus's ability to enter host cells. Porcine RBC-derived Gb3 serves as a valuable reagent in research aimed at understanding and potentially harnessing this anti-viral activity.

Foundational Research and Characterization of Globotriaosylceramide from Porcine Sources

Subcellular Distribution within Eukaryotic Cell Membranes

Globotriaosylceramide (Gb3) is primarily located on the plasma membrane of eukaryotic cells. nih.gov However, its distribution is not uniform and can vary depending on the cell type and its metabolic state. nih.gov Beyond the cell surface, Gb3 is also found in the membranes of intracellular organelles, including the Golgi apparatus and the endoplasmic reticulum. science.govscience.gov This subcellular distribution is crucial for its role in various cellular processes. For instance, in Fabry disease, a deficiency in the lysosomal enzyme α-galactosidase A leads to the accumulation of Gb3 within lysosomes, highlighting the importance of its proper trafficking and degradation. nih.gov

The synthesis of Gb3 begins in the endoplasmic reticulum with the formation of the ceramide backbone. This is followed by sequential glycosylation steps that occur in the Golgi apparatus. nih.gov The specific distribution of glycosyltransferases within the Golgi cisternae determines the final structure of the synthesized glycosphingolipid. nih.gov

The following table summarizes the primary subcellular locations of Gb3:

Subcellular LocationPrimary Association
Plasma MembraneMain site of localization, involved in cell surface interactions. nih.gov
Golgi ApparatusSite of synthesis and modification. nih.gov
Endoplasmic ReticulumInitial steps of synthesis. science.govscience.gov
LysosomesSite of degradation; accumulation occurs in certain pathological conditions. nih.gov

Association with Lipid Rafts and Functional Membrane Microdomains

Gb3 is known to be a key component of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. frontiersin.orgopendermatologyjournal.com These rafts are small, dynamic structures that serve as platforms for various cellular processes. opendermatologyjournal.comresearchgate.net The structural characteristics of glycosphingolipids like Gb3 allow them to spontaneously form these microdomains, influencing the membrane's topology. frontiersin.org

The association of Gb3 with lipid rafts is functionally significant. These microdomains compartmentalize cellular processes by concentrating specific proteins and lipids. opendermatologyjournal.com For example, the clustering of Gb3 in lipid rafts is a prerequisite for the action of certain bacterial toxins, such as Shiga toxin. nih.gov The stability of these microdomains can vary between different cell types. For instance, human brain microvascular endothelial cells have more stable lipid rafts compared to macrovascular endothelial cells, which has implications for their interaction with toxins. nih.gov

The table below details key aspects of Gb3's association with lipid rafts:

FeatureDescription
Enrichment Lipid rafts are enriched in Gb3, cholesterol, and other sphingolipids. frontiersin.orgopendermatologyjournal.com
Function Act as signaling platforms and facilitate interactions with external ligands like toxins. researchgate.netnih.gov
Dynamics These are dynamic structures that can change in response to cellular signals. mdpi.com
Cell-Type Specificity The stability and composition of lipid rafts containing Gb3 can differ between cell types. nih.gov

Mechanistic Insights into Membrane Integration and Cellular Turnover

The integration of Gb3 into the cell membrane is a direct consequence of its synthesis pathway. After its assembly in the Golgi apparatus, Gb3 is transported to the plasma membrane via vesicular transport. acs.org The lipidic nature of the ceramide portion of Gb3 facilitates its insertion and anchoring into the lipid bilayer of the membrane. researchgate.net

The cellular turnover of Gb3 is a continuous process involving its internalization from the plasma membrane and subsequent transport to lysosomes for degradation. This process is crucial for maintaining cellular homeostasis. In lysosomes, the enzyme α-galactosidase A cleaves the terminal galactose residue from Gb3, initiating its breakdown. nih.gov A defect in this enzyme leads to the accumulation of Gb3, as seen in Fabry disease. nih.gov

The turnover of Gb3 is also linked to the dynamic nature of lipid rafts. The internalization of Gb3 and associated proteins can be mediated by raft-dependent endocytosis. Following internalization, Gb3 can be transported through the endosomal-lysosomal pathway for degradation or recycled back to the plasma membrane.

The key steps in the membrane integration and turnover of Gb3 are summarized in the following table:

ProcessKey Steps and Molecules Involved
Membrane Integration 1. Synthesis in the ER and Golgi. nih.gov 2. Vesicular transport to the plasma membrane. acs.org 3. Insertion into the lipid bilayer via its ceramide anchor. researchgate.net
Cellular Turnover 1. Internalization from the plasma membrane, often via lipid rafts. 2. Retrograde transport to the Golgi and endoplasmic reticulum. science.govscience.gov 3. Transport to lysosomes for enzymatic degradation by α-galactosidase A. nih.gov

Receptor Functions and Ligand Interactions of Globotriaosylceramide Porcine Rbc

Interactions with Microbial Toxins

Globotriaosylceramide serves as a key receptor for a range of potent microbial toxins, facilitating their entry into host cells and initiating cytotoxic effects.

Shiga Toxin (Stx) and Shiga-like Toxin (Stx2e) Binding Specificity and Molecular Recognition

Globotriaosylceramide (Gb3) is the primary cellular receptor for Shiga toxin (Stx), produced by Shigella dysenteriae, and most Shiga-like toxins (also known as verotoxins) produced by certain strains of Escherichia coli. nih.govnih.govmdpi.com The interaction is highly specific, mediated by the B-subunit of the AB5 toxin structure, which forms a pentamer with multiple binding sites for the carbohydrate portion of Gb3. mdpi.comnih.gov Each B-subunit possesses three potential binding sites for Gb3, allowing a single toxin molecule to bind up to 15 Gb3 molecules on the cell surface. nih.gov This multivalent binding leads to high avidity and clustering of the receptors. nih.govbohrium.com

The molecular recognition is directed at the terminal Galα(1-4)Gal epitope of the Gb3 glycan chain. nih.gov While Stx and most Stx2 subtypes bind preferentially to Gb3, the Stx2e variant, which is responsible for edema disease in pigs, shows a preference for Globotetraosylceramide (Gb4). mdpi.comnih.gov Gb4 is synthesized from Gb3 by the addition of a N-acetylgalactosamine residue. mdpi.comnih.gov Studies on porcine erythrocytes have identified two distinct phenotypes regarding Stx2e binding: a high-binding (HB) phenotype, where most red blood cells bind the toxin, and a low-binding (LB) phenotype, where only a small fraction of cells bind Stx2e. nih.gov This suggests variability in the expression of the Stx2e receptor, presumed to be Gb4, on porcine RBCs. nih.gov

The binding of Stx to Gb3 is the crucial first step that precedes its internalization and subsequent inhibition of protein synthesis within the cell. mdpi.comnih.gov

Table 1: Shiga Toxin Binding Specificity

Toxin Primary Receptor Key Binding Epitope Source Organism (Example)
Shiga toxin (Stx) Globotriaosylceramide (Gb3) Galα(1-4)Gal Shigella dysenteriae
Shiga-like toxin 1 (Stx1) Globotriaosylceramide (Gb3) Galα(1-4)Gal Shiga toxin-producing E. coli (STEC)
Shiga-like toxin 2 (Stx2) Globotriaosylceramide (Gb3) Galα(1-4)Gal Shiga toxin-producing E. coli (STEC)

| Shiga-like toxin 2e (Stx2e) | Globotetraosylceramide (Gb4) | GalNAcβ(1-3)Galα(1-4)Gal | Shiga toxin-producing E. coli (STEC) |

Toxin-Mediated Cellular Internalization Pathways (e.g., Clathrin-independent Endocytosis)

Following the binding of Shiga toxin to Gb3 receptors on the cell surface, the toxin is internalized into the cell. nih.gov Research indicates that this internalization can occur through multiple endocytic pathways, including both clathrin-dependent and clathrin-independent mechanisms. nih.govmdpi.com However, the clathrin-independent pathway is considered a major route of entry. nih.govmdpi.com

The binding and clustering of Stx on Gb3 molecules can induce local negative membrane curvature, leading to the formation of narrow, tubular membrane invaginations. nih.govnih.govbohrium.com This process is a hallmark of clathrin-independent endocytosis and is driven by the physical properties of the toxin-lipid complex itself. mdpi.com Once internalized, the toxin undergoes retrograde transport from endosomes to the Golgi apparatus and then to the endoplasmic reticulum, from where the catalytic A-subunit is translocated to the cytosol to exert its toxic effects. nih.govnih.gov While Stx can be found in clathrin-coated pits, inhibition of the clathrin pathway only partially reduces toxin uptake, underscoring the importance of the clathrin-independent route. mdpi.com

Interactions with Viral Components

Beyond bacterial toxins, Gb3 is also implicated in interactions with viral proteins, influencing viral infectivity.

HIV gp120 Binding and its Role in Cellular Resistance to HIV Infection

Research has uncovered a significant relationship between the cellular expression of Globotriaosylceramide and susceptibility to Human Immunodeficiency Virus type 1 (HIV-1) infection. nih.gov Studies have demonstrated a reciprocal relationship: higher levels of Gb3 on the cell surface correlate with increased resistance to infection by both X4 and R5 tropic HIV-1 strains. nih.gov This suggests Gb3 may function as a natural HIV resistance factor. nih.gov

The mechanism appears to involve the interaction between Gb3 and the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov While CD4 is the primary receptor for HIV-1, Gb3 has been identified as a crucial factor for CD4/CXCR4-dependent HIV-1 fusion. nih.gov Pharmacological manipulation to increase Gb3 expression in cell lines significantly reduces their susceptibility to HIV-1 infection. nih.gov Conversely, depleting cells of Gb3 leads to a substantial increase in cellular susceptibility to the virus. nih.gov The reduced fusion susceptibility of cells lacking Gb3 suggests that the glycosphingolipid may be necessary to organize the primary receptors (CD4 and CXCR4) into a conformation that is optimal for interaction with the viral envelope glycoprotein, thereby facilitating membrane fusion. nih.gov

Interactions with Host and Pathogen Lectins and Adhesins

Gb3 is a target for a variety of lectins—carbohydrate-binding proteins—from both pathogenic microbes and host organisms. These interactions are fundamental to processes like microbial adhesion and host cell recognition. bohrium.comfrontiersin.org

Lectin-Glycolipid Binding Dynamics

The binding of lectins to Gb3 is characterized by multivalency, where oligomeric lectins with multiple binding sites interact with numerous Gb3 molecules on the cell membrane, resulting in high-avidity interactions. bohrium.commdpi.com This multivalency is a key feature of many pathogen-host interactions. frontiersin.org

Several bacterial lectins and adhesins have been identified that specifically recognize Gb3. nih.govnih.gov

LecA (PA-IL) from Pseudomonas aeruginosa is a homotetrameric lectin that binds to Gb3. nih.govnih.govfrontiersin.org This interaction can trigger a "lipid zipper" mechanism, which facilitates the engulfment and cellular uptake of the bacterium. nih.govbohrium.com

SadP (Streptococcus suis adhesin P) from Streptococcus suis, a pathogen in pigs, recognizes the Galα(1-4)Gal oligosaccharide of Gb3. aminer.orgnih.gov Both major subtypes of SadP (PN and PO) predominantly bind to porcine lung Gb3. aminer.orgbiorxiv.orgnih.gov The PN subtype, associated with systemic disease, can also bind to Gb4, an interaction mediated by a specific amino acid residue (Asn-285) that is absent in the PO subtype. aminer.orgnih.govnih.gov

PapG , an adhesin from uropathogenic E. coli, is another example of a bacterial protein that interacts with Gb3. nih.govnih.govfrontiersin.org

These interactions highlight the diverse strategies employed by pathogens to use Gb3 as an anchor point for colonization and invasion. frontiersin.org The structural diversity among Gb3-binding lectins from different organisms underscores the evolutionary pressure for specific carbohydrate recognition in host-pathogen interactions. nih.govbohrium.com

Table 2: Examples of Lectins and Adhesins that Bind to Globotriaosylceramide (Gb3)

Lectin/Adhesin Source Organism Biological Role of Interaction
LecA (PA-IL) Pseudomonas aeruginosa Mediates bacterial engulfment and cellular uptake via a "lipid zipper" mechanism. nih.govbohrium.com
SadP Streptococcus suis Facilitates bacterial adhesion to host cells; different subtypes show varied binding to Gb3 and Gb4. aminer.orgnih.govbiorxiv.org
PapG Uropathogenic E. coli Functions in bacterial adhesion to host tissues. nih.govnih.gov

| Shiga toxin (B-subunit) | Shigella dysenteriae / STEC | Acts as the binding component of the toxin, initiating internalization. nih.govmdpi.com |

Adhesion Mechanisms of F4 Fimbriae of Enterotoxigenic Escherichia coli

Enterotoxigenic Escherichia coli (ETEC) expressing F4 fimbriae (also known as K88 fimbriae) are a significant cause of diarrheal disease in neonatal and post-weaning piglets. nih.govplos.org These fimbriae are essential virulence factors that mediate the attachment of the bacteria to the epithelial cells of the pig's small intestine, which allows for the effective delivery of enterotoxins. nih.govnih.gov The F4 fimbriae exist as three main antigenic variants: F4ab, F4ac, and F4ad, each displaying distinct binding preferences for host cell receptors. plos.orgnih.gov

Research into the glycosphingolipid binding profiles of these variants has demonstrated that they recognize different carbohydrate structures on the surface of porcine intestinal cells. nih.gov Specifically, the F4ab variant has been shown to bind to globotriaosylceramide (Galα4Galß4Glcß1Cer). nih.govnih.govfigshare.com Detailed analysis of the binding-active glycosphingolipid from porcine intestinal epithelium revealed that the F4ab fimbriae and F4ab-fimbriated E. coli recognize globotriaosylceramide that contains a specific ceramide structure, characterized by phytosphingosine (B30862) and hydroxy 24:0 fatty acid. nih.govfigshare.com

In contrast, the F4ac variant selectively binds to galactosylceramide, while the F4ad variant does not appear to bind to the primary porcine intestinal glycosphingolipids recognized by the other two variants. plos.orgnih.gov The adhesion is directly mediated by the major fimbrial subunit, FaeG, which is responsible for recognizing the specific glycolipid receptors. nih.gov This specificity in receptor recognition among the F4 variants highlights the complex molecular interactions that govern bacterial adhesion to host tissues.

Table 1: Binding Specificity of ETEC F4 Fimbrial Variants to Porcine Intestinal Glycosphingolipids

Fimbrial Variant Binds to Globotriaosylceramide Other Key Glycolipid Receptors
F4ab Yes Galactosylceramide, Sulfatide, Sulf-lactosylceramide
F4ac No Galactosylceramide
F4ad No Gangliotriaosylceramide, Gangliotetraosylceramide

This table summarizes the differential binding of F4 fimbrial variants to various glycosphingolipids found in the porcine intestine, as identified in research studies. nih.govnih.govnih.gov

Binding Characteristics of Streptococcus suis Adhesin P Subtype

Streptococcus suis is a significant pathogen in pigs, causing diseases such as meningitis and pneumonia, and is also a zoonotic agent. researchgate.netnih.govnih.gov The adhesion of S. suis to host cells is a critical step in its pathogenesis and is mediated by virulence factors like the S. suis adhesin P (SadP). researchgate.netnih.govaminer.org This adhesin recognizes the Galα1–4Gal carbohydrate epitope present in globo-series glycolipids, including globotriaosylceramide (Gb3). researchgate.netnih.govnih.gov

The SadP adhesin can be categorized into two main subtypes, PN and PO, based on their fine-specificity for oligosaccharides. researchgate.netnih.govnih.gov Both the PN and PO subtypes have been shown to predominantly bind to globotriaosylceramide from pig lungs. researchgate.netnih.govnih.govbiorxiv.org This interaction is considered fundamental for the colonization by both commensal and pathogenic strains. researchgate.net

However, a key distinction in binding characteristics is observed between the subtypes, which correlates with the clinical outcome of the infection. The PN subtype, which is primarily associated with systemic and invasive strains causing meningitis, demonstrates an additional ability to bind to globotetraosylceramide (Gb4). researchgate.netnih.govnih.govbiorxiv.org The PO subtype, typically found in asymptomatic carriage and respiratory strains, binds strongly to Gb3 but not to Gb4. researchgate.netnih.gov This difference in binding is attributed to a single amino acid variation in the galabiose-binding domain of the SadP protein. In the PN subtype, an asparagine residue at position 285 is crucial for the interaction with Gb4, whereas the PO subtype has an aspartate residue at this position. researchgate.netnih.govnih.gov The SadP1 variant, found in zoonotic isolates, has been shown to contribute to binding to both human and porcine intestinal epithelial cells, an interaction that can be significantly inhibited by antibodies targeting the globotriaosylceramide (Gb3/CD77) receptor. ilo.org

Table 2: Comparative Binding Characteristics of S. suis SadP Adhesin Subtypes

Feature SadP Subtype PN SadP Subtype PO
Associated Strains Systemic, meningitis-causing strains Asymptomatic carriage, respiratory strains
Binding to Globotriaosylceramide (Gb3) Predominant Predominant
Binding to Globotetraosylceramide (Gb4) Yes No
Key Amino Acid at Position 285 Asparagine (Asn) Aspartate (Asp)

This table outlines the distinct features and binding affinities of the SadP PN and PO subtypes, linking molecular differences to their association with different types of S. suis infections. researchgate.netnih.govnih.gov

Role of Globotriaosylceramide Porcine Rbc in Physiological Processes

Contributions to Erythrocyte Membrane Structure and Cellular Function

The plasma membrane of erythrocytes, or red blood cells, is a complex and dynamic structure. Glycosphingolipids, including Gb3, are integral to maintaining its structural integrity and functionality. nih.gov

Glycosphingolipid Compositional Analysis of Porcine Erythrocytes

The erythrocyte membrane of pigs possesses a distinct glycosphingolipid profile. Analysis has revealed that neutral glycosphingolipids are predominant, with globoside (B1172493) (Gb4Cer) being the most abundant, constituting approximately 71% of the total neutral glycosphingolipids. nih.gov Globotriaosylceramide (Gb3Cer) is present in two forms: a 2-hydroxy acid-rich form (3%) and a 2-hydroxy acid-poor form (7%), making up a combined 10% of the neutral glycosphingolipid content. nih.gov Other neutral glycosphingolipids identified include lactosylceramide (B164483) (LacCer) at 14% and monohexosylceramides (GlcCer and GalCer) at 5%. nih.gov A notable feature across all these classes is the high concentration of 2-hydroxy fatty acids. nih.gov Furthermore, porcine erythrocyte membranes have been found to contain glycosphingolipids with human blood group A and H antigenicity. nih.gov

Below is an interactive data table detailing the neutral glycosphingolipid composition of porcine erythrocyte membranes.

GlycosphingolipidPercentage of Total Neutral GSLsKey Features
Globoside (Gb4Cer)71%Predominant neutral GSL.
Lactosylceramide (LacCer)14%
Globotriaosylceramide (Gb3Cer)10% (3% 2-hydroxy acid-rich, 7% 2-hydroxy acid-poor)
Monohexosylceramides (GlcCer & GalCer)5%
A-antigenic glycolipid~0.2%Contains 75% normal and 25% 2-hydroxy fatty acids.
H-antigenic glycolipid~0.1%

This table is based on data from a compositional analysis of porcine erythrocyte membranes. nih.govnih.gov

Effects on Anion Transport and Metabolic Function in Porcine Erythrocytes

Anion transport across the erythrocyte membrane, primarily mediated by the Band 3 protein (anion exchanger 1), is vital for carbon dioxide transport in the blood. nih.govresearchgate.net While direct studies on the specific effects of Gb3 on anion transport in porcine erythrocytes are limited, the lipid environment is known to modulate the function of membrane transport proteins. plos.org The interaction between glycosphingolipids and proteins like Band 3 can influence their conformational state and, consequently, their transport activity. plos.orgnih.gov In hereditary spherocytosis, defects in membrane proteins, which can alter the lipid environment, have been shown to impact anion transport. nih.gov This suggests that the specific glycosphingolipid composition, including the presence of Gb3, is likely a factor in the optimal functioning of anion exchange in porcine red blood cells.

Involvement in Organ-Specific Physiological Functions

Beyond its role in erythrocytes, Gb3 is involved in physiological processes in other tissues, notably the kidneys and intestines.

Role in Kidney Proximal Tubular Epithelial Cell Function and Albumin Reabsorption

Recent research has highlighted a significant physiological role for Gb3 in the kidney. nih.gov Studies using a mouse model deficient in Gb3 synthase demonstrated that these mice had a notable increase in urinary albumin and low-molecular-weight proteins. nih.govnih.gov This finding indicates that Gb3 is crucial for the reabsorption of albumin in the proximal tubular epithelial cells. nih.govau.dk Gb3 is localized at the brush border and within vesicular structures in these cells, where it is closely associated with the megalin/cubilin receptor complex, a key player in albumin uptake. nih.gov It is suggested that Gb3's role in this context may be related to its contribution to the stability of lipid rafts in the epithelial cell membranes, rather than acting as a direct receptor in a ligand-receptor interaction. nih.gov

Contribution to Intestinal Microvillus Membrane Functions

In the intestine, Gb3 is present in the microvillus membrane and is known to act as a receptor for certain bacterial toxins. nih.govontosight.ai While this is a pathogenic interaction, the presence and specific localization of Gb3 in the intestinal microvilli suggest a role in the normal physiological functions of these cells. Glycosphingolipids are generally involved in cellular signaling, adhesion, and differentiation, and their presence in the highly active environment of the intestinal lining points to a contribution to nutrient absorption and maintenance of the epithelial barrier. ontosight.ai

Expression and Functional Implications of Globotriaosylceramide in Neural Cells

Globotriaosylceramide (Gb3), a neutral glycosphingolipid, is an integral component of the cell membrane in numerous mammalian cell types, where it participates in various physiological and pathological processes. nih.gov While extensive research has been conducted on its role in the neural cells of species such as mice and humans, particularly in the context of Fabry disease and its function as a receptor for Shiga toxin, detailed investigations into its specific expression and functional roles within the porcine nervous system are less documented. nih.govfrontiersin.org However, by examining the available literature on porcine neurobiology and the broader functions of Gb3, we can infer its potential significance in porcine neural cells.

The porcine brain, similar to that of other mammals, has a complex composition of lipids which are crucial for its structure and function. mdpi.com Lipids constitute approximately half of the brain's dry weight, and among these, glycosphingolipids play a vital role in cell-cell recognition, signal transduction, and membrane stability. mdpi.com Studies on the glycosphingolipid profile of various pig tissues have confirmed the presence of globotriaosylceramide. For instance, an analysis of pig cortical bone and cartilage revealed that globotriaosylceramide is a significant component of the neutral glycosphingolipids in these tissues. nih.gov This confirms the genetic and biosynthetic capacity of pigs to produce Gb3.

In the central nervous system of other mammals, Gb3 expression has been identified in various neural cell types, including neurons and astrocytes. nih.gov For example, studies in mice have shown Gb3 to be present in neurons. nih.gov Furthermore, research on human fetal brain tissue has indicated that astrocytes can express Gb3. frontiersin.org The expression of Gb3 in these cells is not static and can be influenced by factors such as inflammatory mediators. frontiersin.org

The functional implications of Gb3 in neural cells are multifaceted. In the context of pathology, the accumulation of Gb3 in the lysosomes of neural and other cells is the hallmark of Fabry disease, a genetic disorder resulting from a deficiency of the enzyme α-galactosidase A. nih.gov This accumulation leads to a cascade of cellular dysfunctions, including peripheral neuropathy and stroke. nih.gov

Beyond its role in disease, Gb3 is involved in fundamental cellular processes. Changes in the composition of glycosphingolipids, including the globo-series to which Gb3 belongs, are critical during neural differentiation. nih.gov Research in murine embryonic stem cells has suggested that Gb3 may act as a negative regulator of neural differentiation. nih.gov

Given the anatomical and physiological similarities between the porcine and human nervous systems, which makes the pig a relevant translational model in neuroscience, it is plausible that Gb3 plays comparable roles in porcine neural cells. nih.govmdpi.com Porcine astrocytes, for example, are known to be essential for maintaining brain homeostasis, including glutamate (B1630785) clearance and neurovascular coupling, processes that can be modulated by membrane lipid composition. mdpi.com Similarly, porcine sensory neurons in the dorsal root ganglia share features with their human counterparts, where the lipid environment is critical for proper function. frontiersin.org

The use of globotriaosylceramide derived from porcine red blood cells (RBC) as a commercially available standard in numerous research studies, including those on Fabry disease mouse models, underscores its well-characterized biochemical nature. nih.govnih.gov This standardized porcine-derived Gb3 allows for reproducible experimental conditions when studying its interactions and metabolic pathways.

While direct, detailed research on the expression and functional roles of Gb3 specifically within the various types of porcine neural cells (neurons, astrocytes, oligodendrocytes, microglia) is not extensively available in the current body of scientific literature, the established presence of Gb3 in pig tissues and its known functions in the neural cells of other mammals strongly suggest its importance in the physiological processes of the porcine nervous system. Future research focusing specifically on the porcine brain's glycosphingolipid profile and the function of Gb3 is needed to fully elucidate its role.

Globotriaosylceramide Porcine Rbc in Pathological Contexts Excluding Clinical Human Trial Data

Pathological Accumulation in Lysosomal Storage Disorders

Comprehensive Analysis of Globotriaosylceramide Accumulation in Fabry Disease Pathophysiology

Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). mdpi.comgsconlinepress.com This enzymatic defect leads to the progressive and systemic accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types. mdpi.comnih.gov The buildup of these glycosphingolipids is the primary pathogenic event, triggering a cascade of cellular and tissue dysfunction that underlies the multisystemic nature of the disease. mdpi.comgsconlinepress.comresearchgate.net

The accumulation of Gb3 begins in childhood and affects a wide range of cells, including those of the vascular endothelium, renal glomeruli and tubules, cardiac myocytes, and neurons of the autonomic and central nervous systems. mdpi.comresearchgate.netbohrium.com This storage leads to cellular and lysosomal dysfunction, which is thought to impair autophagic processes and induce mitochondrial and endoplasmic reticulum stress. nih.gov

The pathological consequences of Gb3 accumulation are profound. In the vasculature, it contributes to endothelial dysfunction, smooth muscle cell hypertrophy, and sclerosis, leading to vasculopathy. gsconlinepress.com This widespread vascular damage is a key contributor to the major organ complications seen in Fabry disease, including progressive kidney disease, hypertrophic cardiomyopathy, and cerebrovascular events like stroke. gsconlinepress.comnih.gov The accumulation of Gb3 also elicits a pro-inflammatory and pro-fibrotic response, further exacerbating tissue damage. mdpi.comresearchgate.net For instance, in the heart, the inflammatory response to Gb3 and lyso-Gb3 accumulation promotes cardiofibrosis. researchgate.net

Organ-Specific Distribution and Heterogeneity of Globotriaosylceramide Isoforms and Analogs in Preclinical Disease Models (e.g., Fabry disease mouse models)

Studies utilizing α-galactosidase A (GLA) knockout mice, a preclinical model of Fabry disease, have provided valuable insights into the organ-specific distribution and molecular heterogeneity of accumulating Gb3. nih.govplos.orgplos.org These models demonstrate significantly higher levels of Gb3 and lyso-Gb3 in the liver, kidneys, heart, and plasma compared to wild-type mice. nih.govplos.org

A key finding from these preclinical models is the organ-specific nature of Gb3 isoform accumulation. nih.govplos.org Different tissues exhibit distinct profiles of Gb3 isoforms, which vary in their fatty acid chain length and hydroxylation. nih.govnih.gov For example, the kidneys of GLA knockout mice show a prominent accumulation of Gb3 isoforms containing hydroxylated residues. nih.govplos.org Furthermore, these models reveal an accumulation of specific Gb3 analogs, which have modifications on the sphingosine (B13886) moiety. nih.gov In the kidneys and liver of Fabry disease model mice, a Gb3 analog with an additional 18 mass units (Gb3(+18)) was found to be significantly elevated, constituting a substantial percentage of the total Gb3 in these organs. nih.gov Conversely, a different analog, Gb3(-2), was observed in the heart and kidneys. nih.gov

The proportion of hydrophobic Gb3 isoforms is also notably higher in the organs of GLA knockout mice compared to wild-type animals, suggesting that these specific isoforms may play a role in organ-specific pathology. nih.govplos.org In contrast, plasma tends to have a higher proportion of hydrophilic Gb3 isoforms. nih.govplos.org

Table 1: Organ-Specific Accumulation of Gb3 Analogs in a Fabry Disease Mouse Model

OrganPredominant Gb3 Analog(s)Percentage of Total Gb3
KidneysGb3(+18), Gb3(-2)24% (Gb3(+18)), 5% (Gb3(-2))
LiverGb3(+18)13%
HeartGb3(-2)10%

Data derived from studies on GlatmTg(CAG-A4GALT) mice, a symptomatic model of Fabry disease. nih.gov

Mechanistic Role in Infectious Diseases

Shiga Toxin-Mediated Pathogenesis and Cellular Injury Mechanisms (e.g., Porcine Edema Disease)

Globotriaosylceramide acts as a crucial receptor for Shiga toxins (Stx), a family of toxins produced by certain strains of Escherichia coli. vemedim.comnih.gov In pigs, edema disease is caused by E. coli strains that produce Shiga toxin 2e (Stx2e). msdvetmanual.com These bacteria colonize the intestine and release Stx2e, which is then absorbed into the bloodstream. msdvetmanual.com

The pathogenesis of edema disease is directly linked to the binding of Stx2e to Gb3 on the surface of vascular endothelial cells. msdvetmanual.com While Stx2e can also bind to globotetraosylceramide (Gb4), its interaction with Gb3 is critical for cellular injury. nih.govmsdvetmanual.com The toxin is composed of an active (A) subunit and a binding (B) subunit. The B subunit facilitates the binding of the toxin to Gb3, leading to the internalization of the A subunit. vemedim.com Once inside the cell, the A subunit inhibits protein synthesis, ultimately causing cell death (apoptosis). vemedim.commsdvetmanual.com

This targeted destruction of endothelial cells in specific tissues, such as the submucosa of the stomach, mesocolon, subcutaneous tissues of the forehead and eyelids, larynx, and brain, leads to increased vascular permeability, edema, hemorrhage, and microthrombosis, which are the characteristic clinical signs of edema disease. msdvetmanual.com The distribution of Gb3 in these tissues dictates the sites of toxin-mediated damage. msdvetmanual.com

Modulation of HIV Infection at the Cellular and Molecular Level

In the context of Human Immunodeficiency Virus (HIV) infection, Gb3 has been shown to have a modulatory role. nih.govnih.gov Research indicates an inverse relationship between the cellular expression of Gb3 and susceptibility to HIV-1 infection. nih.gov Cells with higher levels of Gb3 exhibit increased resistance to both X4 and R5 tropic strains of HIV-1. nih.gov

Pharmacological studies have demonstrated that inducing the accumulation of Gb3 in cell lines, such as the monocytic cell line THP-1 and the glioblastoma cell line U87, significantly decreases their susceptibility to HIV-1 infection. nih.gov Conversely, depleting cellular Gb3 levels leads to a substantial increase in susceptibility to the virus. nih.gov

Furthermore, a synthetic, water-soluble analog of Gb3 has been shown to inhibit HIV-1 infection in vitro through a dual mechanism. nih.gov This analog can directly inhibit the virus and also block viral entry by inserting itself into the plasma membrane of target cells. nih.gov This inhibition was observed for both laboratory-adapted and clinical strains of HIV-1 in peripheral blood mononuclear cells and other cell lines. nih.gov These findings suggest that Gb3 may act as a natural resistance factor against HIV infection and that modulating its levels could be a potential therapeutic strategy. nih.govnih.gov

Elucidation of Bacterial Adhesion and Host Colonization Strategies

Bacterial adhesion to host cells is a critical first step in the colonization and establishment of many infections. researchgate.netyoutube.com Globotriaosylceramide serves as a receptor for various bacterial adhesins, facilitating this initial interaction. nih.gov

One well-studied example is the interaction between the bacterium Pseudomonas aeruginosa and host cells. nih.gov The bacterial lectin LecA, located on the outer membrane of P. aeruginosa, specifically binds to Gb3 on the surface of epithelial cells. This interaction is crucial for the internalization of the bacterium through a "lipid zipper" mechanism, where the clustering of Gb3 induced by LecA leads to membrane invagination and bacterial uptake. nih.gov Interestingly, these bacteria tend to bind at the interface of different membrane domains, suggesting they target "weak points" in the host cell membrane to facilitate entry. nih.gov

Similarly, Streptococcus suis, a causative agent of meningitis, utilizes its factor H-binding protein (Fhb) to bind to Gb3 on brain microvascular endothelial cells. nih.gov This interaction is a key factor in the development of meningitis, as it promotes the pathogen's entry into the central nervous system. nih.gov Studies using a mouse model have shown that a deficiency in Gb3 protects against the severe brain inflammation and injury typically caused by S. suis infection. nih.gov These examples highlight the critical role of Gb3 as a host cell receptor that is exploited by various bacterial pathogens to initiate infection. nih.gov

Advanced Methodologies for the Study of Globotriaosylceramide Porcine Rbc

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry has become an indispensable tool for the detailed characterization of globotriaosylceramide (Gb3), a glycosphingolipid composed of a ceramide backbone linked to a neutral oligosaccharide of three sugar molecules. lipotype.com Its high specificity and sensitivity are crucial for analyzing the complex mixture of Gb3 isoforms and analogs present in biological samples. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Comprehensive Isoform and Analog Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the comprehensive analysis of Gb3 isoforms and analogs. nih.gov This method offers high resolution and sensitivity, enabling the separation and identification of a wide range of Gb3 species that differ in their fatty acid chain length, hydroxylation, and degree of unsaturation. lipotype.comnih.gov

In a typical UPLC-MS/MS workflow for Gb3 analysis, the lipid extract is first subjected to chromatographic separation on a UPLC system. This separates the different Gb3 species based on their physicochemical properties. The separated molecules are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide detailed structural information, allowing for the identification and quantification of individual Gb3 isoforms and analogs. nih.govnih.govresearchgate.net

Researchers have successfully used UPLC-MS/MS to profile Gb3 in various biological matrices, including plasma and tissues. nih.govnih.govresearchgate.net For instance, a study analyzing Gb3 from a mouse model of Fabry disease identified numerous Gb3 isoforms and two major analogs, Gb3(+18) and Gb3(-2). nih.gov This level of detailed profiling is essential for understanding the pathological accumulation of specific Gb3 species in lysosomal storage disorders like Fabry disease. nih.govnih.govnih.gov

The table below summarizes some of the identified Gb3 isoforms and analogs from porcine red blood cells (RBCs) and other sources using UPLC-MS/MS.

Gb3 SpeciesDescriptionSource
Gb3 Isoforms Varying fatty acid chain lengths (e.g., C16:0, C18:0, C24:1)Porcine RBC, Human Plasma
Gb3(+18) Contains a hydroxylated fatty acid or sphingoid baseMouse model of Fabry disease
Gb3(-2) Contains an additional double bond in the sphingoid base or fatty acidMouse model of Fabry disease
Methylated Gb3 Contains a methyl group modificationHuman Plasma
Unsaturated Gb3 Contains additional double bondsHuman Plasma

Enzymatic Deacylation Methods using Sphingolipid Ceramide N-Deacylase (SCDase) for Structural Elucidation

Sphingolipid Ceramide N-Deacylase (SCDase) is an enzyme that specifically hydrolyzes the N-acyl linkage between the fatty acid and the sphingosine (B13886) base in various sphingolipids, including Gb3. nih.gov This enzymatic deacylation is a valuable tool for the structural elucidation of Gb3. nih.gov

The process involves incubating the purified Gb3 fraction with SCDase. The enzyme cleaves the fatty acid, releasing the corresponding lyso-Gb3 (globotriaosylsphingosine) and its analogs. nih.gov These deacylated products can then be analyzed by techniques such as UPLC-MS/MS. nih.gov This approach simplifies the complex mixture of Gb3 isoforms, as all isoforms are converted to a few lyso-Gb3 species, making their detection and quantification more straightforward. nih.gov

Optimal conditions for Gb3 deacylation with SCDase have been determined, with efficient hydrolysis achieved after incubation with the enzyme for at least 30 minutes at a concentration of over 4 μg/ml. nih.gov This method has been shown to be applicable to various Gb3 isoforms and analogs, providing a reliable way to determine the total Gb3 concentration in a sample. nih.gov

Applications of High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of Gb3. nih.govsigmaaldrich.com It is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and its cost-effectiveness. nih.govrjptonline.org

In HPTLC, the lipid extract is applied to a high-performance silica (B1680970) gel plate, which is then developed in a solvent system. rjptonline.org The different lipid components, including Gb3, separate based on their affinity for the stationary phase and the mobile phase. The separated lipids can be visualized using various reagents, such as orcinol (B57675) for glycosphingolipids. sigmaaldrich.com

HPTLC can be coupled with mass spectrometry (HPTLC-MS) for the identification of the separated compounds. sigmaaldrich.com This combination allows for the precise identification of different Gb3 species directly from the HPTLC plate. Studies have successfully used HPTLC-MS to identify numerous molecular species of Gb3 in plasma samples, including saturated, methylated, and unsaturated isoforms. sigmaaldrich.com HPTLC is also used for the simultaneous quantification of different compounds in a formulation. rjptonline.org

Glycosphingolipid Isolation and Purification Methodologies from Porcine Erythrocytes

The isolation and purification of glycosphingolipids, including Gb3, from porcine erythrocytes is a multi-step process that requires careful optimization to obtain a pure fraction for downstream analysis. nih.gov Porcine red blood cells are a rich source of Gb3. nih.gov

The initial step typically involves the lysis of red blood cells to release their cellular components. nih.gov This is often followed by a solvent extraction procedure to separate the lipids from other cellular macromolecules. nih.gov Common solvent systems used for lipid extraction include chloroform/methanol mixtures. nih.gov However, for more hydrophilic glycosphingolipids, monophasic solvent systems like ethanol-water may be more effective. nih.gov

Following extraction, the crude lipid extract is subjected to various chromatographic techniques to purify the glycosphingolipid fraction. These methods can include:

Solid-Phase Extraction (SPE): C18 or aminopropyl cartridges are commonly used to separate glycosphingolipids from other lipid classes. nih.gov

Column Chromatography: Silicic acid chromatography can be employed to separate neutral and acidic glycosphingolipids. nih.gov

A study on neutral glycosphingolipids from porcine erythrocyte membranes identified Gb3Cer as a significant component, with both 2-hydroxy acid-rich and -poor forms being present. nih.gov The purification process in this study involved multiple chromatographic steps to yield distinct glycosphingolipid fractions. nih.gov

The following table outlines a general workflow for the isolation of Gb3 from porcine erythrocytes.

StepDescriptionPurpose
1. Erythrocyte Lysis Disruption of red blood cell membranes. nih.govRelease of intracellular contents, including Gb3.
2. Lipid Extraction Use of organic solvents (e.g., chloroform/methanol) to solubilize lipids. nih.govSeparation of lipids from proteins and other macromolecules.
3. Crude Fractionation Initial separation of the lipid extract into major classes.To enrich the glycosphingolipid fraction.
4. Column Chromatography Further purification using techniques like silicic acid or SPE. nih.govIsolation of pure Gb3 from other glycosphingolipids.
5. Purity Assessment Analysis of the purified fraction by HPTLC or other methods.To confirm the identity and purity of the isolated Gb3.

Structural Biology Approaches

Understanding the three-dimensional structure of Gb3, particularly in the context of cell membranes, is crucial for elucidating its biological functions and its role in disease.

Cryo-Electron Microscopy (Cryo-EM) for Investigating Membrane-Associated Structures

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the architecture of biological membranes and the macromolecules within them at near-atomic resolution. nih.govnih.govresearchgate.net This technique involves flash-freezing biological samples in a thin layer of vitreous ice, which preserves their native structure. nih.gov

While cryo-EM has been extensively used to determine the structures of membrane proteins, its application to study the organization of lipids like Gb3 within a membrane is also of great interest. nih.govgrantome.comyoutube.com Cryo-EM can provide insights into how Gb3 influences membrane properties, such as curvature and thickness, and how it interacts with other membrane components. nih.gov

Direct imaging of lipid domains and phase separation in model membranes has been achieved using cryo-EM. nih.gov This suggests that cryo-EM could be a valuable tool for investigating the formation of Gb3-enriched domains or rafts in cell membranes. Such studies would provide a more detailed understanding of the supramolecular organization of Gb3 and its implications for cellular processes. nih.gov

In Vitro and Ex Vivo Experimental Models for Interaction Studies

To investigate the complex biological roles of Globotriaosylceramide (Gb3), researchers employ a variety of sophisticated in vitro and ex vivo models. These systems are designed to isolate and study specific molecular interactions, cellular responses, and receptor-ligand binding events in a controlled environment.

Application of Porcine Cell Culture Models (e.g., kidney epithelial cells, endothelial cells)

Porcine cell culture models, particularly those derived from kidney and vascular tissues, are highly relevant for studying Gb3-mediated pathophysiology. nih.gov This is because pigs share physiological similarities with humans and because Gb3 accumulation in renal and endothelial cells is a hallmark of conditions like Fabry disease and Shiga toxin-producing E. coli (STEC) infections. nih.govnih.gov Primary porcine aortic endothelial cells (PAECs) and kidney epithelial cells serve as valuable tools for these investigations. mdpi.com

Research using human kidney epithelial cell lines (HK-2) has provided a framework for the types of studies performed in porcine models. These studies have shown that exposure to Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), can induce significant cellular changes. nih.govewha.ac.krresearchgate.net Specifically, these glycolipids can trigger a process known as epithelial-mesenchymal transition (EMT), a key event in the development of renal fibrosis. nih.govewha.ac.kr This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and α-smooth muscle actin (α-SMA). ewha.ac.krresearchgate.net These changes are often mediated by the activation of signaling pathways like TGF-β and PI3K/AKT. ewha.ac.krresearchgate.net Similar studies in porcine endothelial cells have investigated how Gb3 accumulation impairs cellular function, such as the downregulation of ion channels leading to endothelial dysfunction. ewha.ac.kr

Table 2: Research Findings on Globotriaosylceramide Effects in Kidney Epithelial Cells
Parameter Studied Observation upon Gb3/Lyso-Gb3 Treatment
Cell Morphology Cells lose epithelial cobblestone appearance and adopt a more elongated, fibroblast-like shape, indicative of EMT. researchgate.net
Epithelial Markers Decreased expression of E-cadherin. ewha.ac.kr
Mesenchymal Markers Increased expression of N-cadherin, α-smooth muscle actin (α-SMA), and Fibronectin. nih.gov
Signaling Pathways Increased phosphorylation and activation of the PI3K/AKT pathway. ewha.ac.kr
Fibrotic Mediators Upregulation of Transforming growth factor-beta (TGF-β). ewha.ac.kr

Implementation of Hemagglutination Assays for Receptor-Ligand Interactions

The hemagglutination (HA) assay is a classic, effective, and rapid method for demonstrating the binding of a ligand to its receptor on the surface of red blood cells (RBCs). wikipedia.orgwebsite-files.com Since porcine RBCs naturally express Gb3 on their surface, they are an ideal substrate for these assays. The principle relies on the ability of a multivalent ligand—one that has multiple binding sites, such as a bacterial toxin or a virus—to cross-link multiple RBCs, causing them to clump together and form a visible lattice structure. wikipedia.org This clumping is known as agglutination.

To confirm the specificity of this interaction, a hemagglutination inhibition (HAI) assay is performed. creative-diagnostics.comnih.gov In this setup, the ligand is pre-incubated with a soluble competitor, such as purified Gb3 or a specific anti-ligand antibody. creative-diagnostics.comnih.gov If the competitor molecule binds to the ligand and blocks its receptor-binding sites, it will be unable to cross-link the RBCs, thus inhibiting agglutination. creative-diagnostics.com The absence of agglutination in the presence of a specific inhibitor confirms that the interaction is dependent on the target receptor, in this case, Gb3. This method is widely used to screen for the presence of toxins like Shiga toxin and to quantify antibody responses. nih.govnih.gov

Table 3: Hemagglutination Assays for Gb3-Ligand Interaction
Assay Type Principle & Key Reagents
Hemagglutination (HA) Assay Principle: A multivalent ligand binds to Gb3 on the surface of multiple porcine RBCs, causing them to cross-link and agglutinate. Reagents: Porcine Red Blood Cells (RBCs), Multivalent Ligand (e.g., Shiga toxin). website-files.com
Hemagglutination Inhibition (HAI) Assay Principle: A soluble inhibitor (e.g., purified Gb3, anti-toxin antibody) is pre-incubated with the ligand. The inhibitor blocks the ligand's binding sites, preventing it from agglutinating the RBCs. creative-diagnostics.comnih.govReagents: Porcine RBCs, Multivalent Ligand, Soluble Inhibitor.

Immunological Significance and Xenotransplantation Implications of Porcine Globotriaosylceramide

Identification of Globotriaosylceramide as a Xenoantigen on Porcine Erythrocytes

Globotriaosylceramide, a glycosphingolipid, is a component of the cell membrane in many species, including pigs. In the context of xenotransplantation, it is recognized as a xenoantigen by the human immune system. While the αGal epitope has long been considered the major barrier to pig-to-human xenotransplantation, studies have shown that even after the removal of αGal, human antibodies still bind to porcine cells, indicating the presence of other significant xenoantigens. nih.govresearchgate.net

Research has identified Gb3 as one of these non-αGal xenoantigens. nih.gov The structure of Gb3, specifically the terminal galactose-α1,4-galactose linkage, is recognized by pre-existing human antibodies. This recognition is a critical first step in initiating an immune response against transfused pRBCs. The presence of Gb3 on porcine erythrocytes has been confirmed through various analytical techniques, including mass spectrometry and chromatography, which have detailed the composition of glycosphingolipids on the pRBC membrane. nih.govnih.gov

Analysis of Immune Responses to Porcine Globotriaosylceramide in Xenotransfusion Contexts

The interaction between human antibodies and porcine Gb3 triggers a cascade of immune events that can lead to the rapid destruction of pRBCs. This response is multifaceted, involving both antibody-mediated and complement-dependent mechanisms.

Contribution to Antibody-Mediated Erythrocyte Destruction

The binding of pre-existing human immunoglobulins, primarily IgM and IgG, to Gb3 on the surface of pRBCs is a key event in antibody-mediated destruction. nih.gov This opsonization of the porcine cells marks them for destruction by phagocytic cells of the recipient's immune system, such as macrophages. nih.govfrontiersin.org This process, known as antibody-dependent cellular cytotoxicity (ADCC), is a significant contributor to the clearance of xenogeneic red blood cells from circulation. nih.gov Even in the absence of the αGal antigen, the presence of Gb3 and other non-αGal antigens is sufficient to trigger a significant antibody response. researchgate.net

Characterization of Non-AlphaGal Xenoantigens and their Role in Complement-Mediated Hemolysis

Beyond antibody-mediated phagocytosis, the binding of antibodies to Gb3 can also activate the classical complement pathway. nih.govnih.gov This activation leads to the formation of the membrane attack complex (MAC) on the surface of the pRBCs, resulting in their lysis (hemolysis). nih.gov

Table 1: Immune Response to Porcine Erythrocyte Antigens

XenoantigenImmune Response TriggeredConsequence for Porcine RBCs
α-Galactose (αGal)Hyperacute rejection via pre-existing antibodies, complement activation.Rapid intravascular hemolysis.
Globotriaosylceramide (Gb3) Antibody binding (IgM, IgG), classical complement pathway activation.Antibody-dependent cellular cytotoxicity (ADCC), complement-mediated hemolysis.
N-glycolylneuraminic acid (Neu5Gc)Antibody production, potential for delayed rejection.Opsonization and clearance.
Sd(a)-like antigenAntibody production.Potential for immune-mediated destruction.

Genetic Modification Strategies to Engineer Porcine Erythrocyte Glycosphingolipid Profiles

To overcome the immunological barriers posed by Gb3 and other xenoantigens, researchers are exploring various genetic modification strategies in donor pigs. The goal is to create pRBCs that are less immunogenic to the human immune system.

A primary approach involves the knockout of genes responsible for the synthesis of key xenoantigens. For instance, the creation of pigs with a knockout of the α-1,3-galactosyltransferase gene (GGTA1) has successfully eliminated the αGal epitope. frontiersin.orgnih.gov Building on this, triple-knockout pigs have been developed, lacking the genes for αGal, Neu5Gc, and the enzyme that synthesizes the Sd(a)-like antigen (beta-1,4-N-acetylgalactosaminyltransferase 2). frontiersin.orgnih.gov

While direct knockout of the gene responsible for Gb3 synthesis (A4GALT) in donor pigs for xenotransfusion is a logical next step, much of the current focus has been on the major carbohydrate xenoantigens. However, the insights gained from the effects of non-αGal antigens like Gb3 are driving the development of more comprehensively engineered pigs. frontierspartnerships.org

Another strategy involves the transgenic expression of human complement regulatory proteins, such as CD55 and CD59, on the surface of porcine cells. frontiersin.orgnih.gov These proteins can inhibit the complement cascade at various points, thereby protecting the pRBCs from complement-mediated lysis, even if some antibody binding to antigens like Gb3 occurs. researchgate.net The combination of knocking out xenoantigen-synthesizing genes and expressing human protective proteins is considered a promising approach to creating universally compatible pRBCs. frontiersin.orgfrontierspartnerships.org

Table 2: Genetic Modifications in Pigs for Xenotransfusion

Genetic ModificationTargetPurpose
GGTA1 Knockoutα-1,3-galactosyltransferase geneElimination of the αGal xenoantigen.
CMAH KnockoutCytidine monophosphate-N-acetylneuraminic acid hydroxylase geneElimination of the Neu5Gc xenoantigen.
B4GALNT2 KnockoutBeta-1,4-N-acetylgalactosaminyltransferase 2 geneElimination of the Sd(a)-like xenoantigen.
Human CD55 (DAF) TransgeneComplement regulatory proteinInhibition of C3 and C5 convertases to prevent complement activation.
Human CD59 (Protectin) TransgeneComplement regulatory proteinInhibition of the formation of the Membrane Attack Complex (MAC).

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity isolation of globotriaosylceramide from porcine RBCs?

  • Methodological Answer : Isolation typically involves hypotonic lysis of RBCs, followed by lipid extraction using chloroform/methanol (2:1 v/v). Centrifugation at 15,000×g for 30 min removes hemoglobin contaminants. Further purification via silica gel chromatography or HPLC is recommended, with purity validated by thin-layer chromatography (TLC) or mass spectrometry (MS) . For reproducibility, standardize RBC sourcing (e.g., age, diet of porcine donors) to minimize variability .

Q. Which quantification methods are most reliable for globotriaosylceramide in porcine RBCs, and how do their sensitivities compare?

  • Answer :

MethodSensitivity (LOD)AdvantagesLimitations
ELISA0.1 ng/mLHigh specificityRequires anti-Gb3 antibodies
TLC10 ng/mLLow costSemi-quantitative
MS0.01 ng/mLStructural confirmationHigh equipment cost
MS is preferred for absolute quantification, while ELISA suits high-throughput screening. Validate with spiked recovery experiments to assess matrix effects .

Q. How should researchers validate the structural integrity of isolated globotriaosylceramide?

  • Answer : Combine nuclear magnetic resonance (NMR) for ceramide backbone confirmation and lectin-binding assays (e.g., using Bandeiraea simplicifolia lectin) to verify terminal α-galactose residues. Comparative CD spectroscopy with synthetic standards can detect conformational anomalies .

Advanced Research Questions

Q. What experimental designs address batch-to-batch variability in globotriaosylceramide isolated from porcine RBCs?

  • Answer : Implement a factorial design to test variables like extraction solvents (e.g., chloroform vs. butanol) and storage conditions (lyophilized vs. -80°C). Use multivariate regression to identify critical factors. Cross-validate results with independent labs using shared reference samples .

Q. How can conflicting data on globotriaosylceramide’s binding affinity to Shiga toxin be resolved?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, lipid rafts). Replicate studies using surface plasmon resonance (SPR) with controlled membrane fluidity (e.g., synthetic bilayers). Apply meta-analysis to harmonize datasets, accounting for covariates like RBC donor age .

Q. What frameworks guide hypothesis-driven studies on porcine Gb3’s role in Fabry disease models?

  • Answer : Use the PICO framework :

  • Population : Fabry knockout mice
  • Intervention : Porcine Gb3 supplementation
  • Comparison : Synthetic Gb3 or human-derived Gb3
  • Outcome : Renal globotriaosylceramide accumulation (measured via LC-MS)
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical) by pre-registering protocols and including sham controls .

Q. How to optimize longitudinal studies assessing Gb3 accumulation dynamics in cell cultures?

  • Answer : Use time-lapse fluorescence microscopy with BODIPY-Gb3 analogs. Apply kinetic modeling (e.g., Michaelis-Menten) to derive uptake rates. Include triplicate technical replicates and blinded analysis to reduce bias. Budget for 18-month timelines with quarterly interim analyses .

Data Contradiction Analysis

Q. What statistical approaches reconcile divergent results in Gb3-mediated signaling pathways?

  • Answer : Employ Bayesian hierarchical models to pool data from studies with heterogeneous designs (e.g., cell lines, assay types). Sensitivity analysis can identify outliers, while pathway enrichment tools (e.g., STRING) contextualize findings biologically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.